molecular formula C24H25N3O3S2 B2611518 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione CAS No. 305373-01-7

3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione

Cat. No. B2611518
CAS RN: 305373-01-7
M. Wt: 467.6
InChI Key: FCCIPMBAENAPIS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, sulfur, and nitrogen. This ring is substituted with an ethoxy group (an ether functional group) at the 6-position and a sulfanyl group at the 2-position. The sulfanyl group is connected to a pyrrolidine-2,5-dione ring, which is a type of lactam (a cyclic amide). This ring is further substituted with a phenyl ring bearing a piperidinyl group at the 4-position .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring structure. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis route .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. These groups would likely influence the compound’s overall shape and the orientations of its atoms in three-dimensional space .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For instance, the ether group might undergo reactions with strong acids, while the amide group in the lactam ring might participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like ether and amide could increase its solubility in polar solvents .

Scientific Research Applications

Antioxidant Evaluation

  • Pyrazolopyridine derivatives, including related compounds, have been studied for their antioxidant properties. Some compounds in this category have shown the ability to protect DNA from damage induced by bleomycin (Gouda, 2012).

Antimicrobial Activity

  • New pyridine derivatives, including similar benzothiazole compounds, have been synthesized and evaluated for antimicrobial activity. These compounds demonstrated variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Structural and Molecular Studies

  • Novel substituted 1,5-benzothiazepines containing benzodioxane sulfonyl moiety were synthesized and characterized. The structural analysis of these compounds was done using elemental, IR, 1H NMR, 13C NMR, and Mass spectral analyses (Chhakra, Mukherjee, Singh, & Chauhan, 2019).

X-ray Crystal Structure Analysis

  • The molecular structure of similar pyrrolidine-2,5-dione derivatives has been confirmed by X-ray crystal structure determination. This provides valuable insights into the molecular configuration and potential applications of these compounds (Lv, Zhang, Xie, & Zhao, 2013).

Biochemical Studies

  • Isatin 1,2,3-triazoles, closely related to the structure , have been evaluated as inhibitors against caspase-3. Two potent inhibitors were identified, demonstrating the potential of similar compounds in biochemical and pharmacological research (Jiang & Hansen, 2011).

Pharmacological Activity

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

Given the bioactive properties of many benzothiazole derivatives, this compound could be a potential candidate for further study in medicinal chemistry or drug discovery .

properties

IUPAC Name

3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c1-2-30-18-10-11-19-20(14-18)31-24(25-19)32-21-15-22(28)27(23(21)29)17-8-6-16(7-9-17)26-12-4-3-5-13-26/h6-11,14,21H,2-5,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCIPMBAENAPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione

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